molecular formula C12H16ClNO B1351908 2-chloro-N,N-diethyl-2-phenylacetamide CAS No. 65117-31-9

2-chloro-N,N-diethyl-2-phenylacetamide

Cat. No. B1351908
CAS RN: 65117-31-9
M. Wt: 225.71 g/mol
InChI Key: XGCSCGPEXJYFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N,N-diethyl-2-phenylacetamide is a chemical compound with the CAS Number: 65117-31-91. It has a molecular weight of 225.721.



Synthesis Analysis

While specific synthesis methods for 2-chloro-N,N-diethyl-2-phenylacetamide are not readily available, a related compound, 2-Chloro-N-phenylacetamide (also known as chloroacetanilide), can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid23.



Molecular Structure Analysis

The InChI code for 2-chloro-N,N-diethyl-2-phenylacetamide is 1S/C12H16ClNO/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H31. This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the molecule.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 2-chloro-N,N-diethyl-2-phenylacetamide. However, a related compound, 2-Chloro-N-phenylacetamide, has been used in the preparation of phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones3.



Physical And Chemical Properties Analysis

The melting point of 2-chloro-N,N-diethyl-2-phenylacetamide is between 50-51 degrees Celsius1. The compound has a purity of 95%1.


Scientific Research Applications

Behavioral Responses and Bioefficacy Against Aedes aegypti

A study highlighted the synthesis of aromatic amides, including derivatives of N,N-diethyl-2-phenylacetamide, to observe their repellent activity against Aedes aegypti mosquitoes. These compounds, tested for their potential in personal protection management, showed significant repellent responses, suggesting their application in developing new insect repellent formulations (Garud et al., 2011).

Electrochemical Reduction Studies

Research on the electrochemical reduction of 2-chloro-N-phenylacetamides, including derivatives of 2-chloro-N,N-diethyl-2-phenylacetamide, revealed insights into their reduction mechanisms. These studies, performed in dimethylformamide, showed potential applications in organic synthesis and electrochemical processes, providing a foundation for developing new electrochemical sensors or catalytic systems (Pasciak et al., 2014).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

Another application involves the use of 2-chloro-N-phenylacetamide derivatives in synthesizing fused thiazolo[3,2-a]pyrimidinones, showcasing their role as electrophilic building blocks. This synthetic route highlights the compound's versatility in organic synthesis, particularly in the development of pharmaceuticals and materials science (Janardhan et al., 2014).

Anticonvulsant Activity Evaluation

Derivatives of 2-chloro-N,N-diethyl-2-phenylacetamide were synthesized and evaluated for their anticonvulsant activities, presenting a potential application in pharmaceutical research for developing new treatments for epilepsy or other seizure disorders (Soyer et al., 2004).

Safety And Hazards

While specific safety and hazard information for 2-chloro-N,N-diethyl-2-phenylacetamide is not readily available, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The antifungal activity of 2-chloro-N,N-diethyl-2-phenylacetamide and its related compounds suggests potential for further investigation, particularly against Gram-positive bacteria and pathogenic yeasts5. However, more research is needed to fully understand its properties and potential applications.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

2-chloro-N,N-diethyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCSCGPEXJYFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407108
Record name 2-chloro-N,N-diethyl-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N,N-diethyl-2-phenylacetamide

CAS RN

65117-31-9
Record name α-Chloro-N,N-diethylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65117-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N,N-diethyl-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.